N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a methoxyphenyl group and a tetrazolyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 4-chlorobenzoic acid to form N-(4-methoxyphenyl)benzamide. This intermediate is then subjected to a cyclization reaction with sodium azide and ammonium chloride to introduce the tetrazole ring, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-4-(1H-tetrazol-5-yl)benzamide: Differing in the position of the tetrazole ring.
N-(4-methoxyphenyl)-4-(2H-tetrazol-4-yl)benzamide: Differing in the position of the tetrazole ring.
N-(4-methoxyphenyl)-4-(1H-tetrazol-4-yl)benzamide: Differing in the position of the tetrazole ring.
These compounds share similar structural features but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
651769-65-2 |
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Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-8-6-12(7-9-13)16-15(21)11-4-2-10(3-5-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
InChI Key |
LHQHDDRYLYGCFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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